N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide
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Overview
Description
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core and a benzenesulfonamide group, contributes to its potential as a therapeutic agent.
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it can be inferred that the compound may target bacterial cells.
Mode of Action
It’s known that similar compounds exhibit their antibacterial activity by interacting with bacterial cells
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it can be inferred that the compound may lead to the death of these bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide typically involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzenesulfonamide Group: The triazolopyrazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine have similar core structures but different substituents.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide, which also contain the benzenesulfonamide group but lack the triazolopyrazine core.
Uniqueness
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is unique due to its combination of a triazolopyrazine core and a benzenesulfonamide group. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c18-12-11-16-15-10(17(11)7-6-13-12)8-14-21(19,20)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMVKLZCVUWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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